

6-Methylpicolinonitrile: A Technical Guide for Drug Discovery Professionals

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Compound of Interest

Compound Name: 6-Methylpicolinonitrile

Cat. No.: B028785

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CAS Number: 1620-75-3 IUPAC Name: 6-Methylpyridine-2-carbonitrile

This technical guide provides an in-depth overview of **6-methylpicolinonitrile**, a key building block in the synthesis of targeted therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, and its role as a scaffold for potent enzyme inhibitors.

Physicochemical and Biological Data

The following tables summarize the key physicochemical properties of **6-methylpicolinonitrile** and the biological activity of its derivatives as potent inhibitors of the PI3K/mTOR signaling pathway.

Table 1: Physicochemical Properties of **6-Methylpicolinonitrile**

Property	Value	Reference
CAS Number	1620-75-3	[1]
IUPAC Name	6-Methylpyridine-2-carbonitrile	
Other Names	2-Cyano-6-methylpyridine, 6-Methyl-2-pyridinecarbonitrile	[1]
Molecular Formula	C ₇ H ₆ N ₂	[1]
Molecular Weight	118.14 g/mol	[1]
Melting Point	70-74 °C	[1]
Assay	≥97%	[1]

Table 2: Biological Activity of **6-Methylpicolinonitrile** Derivatives as PI3K/mTOR Inhibitors

Derivative	Target(s)	IC ₅₀ (nM)	Reference
GSK1059615	PI3K α , PI3K β , PI3K γ , PI3K δ , mTOR	0.4, 0.6, 5, 2, 12	[2]
GSK2126458 (Omipalisib)	PI3K α , mTOR	0.019, 0.18	[3]
PI-103	p110 α , p110 β , p110 δ , p110 γ , DNA-PK	2, 3, 15, 15, 14	[2]
Dactolisib (BEZ235)	PI3K α	6	[2]

Experimental Protocols

Synthesis of 6-Methylpicolinonitrile

A common and effective method for the synthesis of **6-methylpicolinonitrile** is from 2-picoline-1-oxide. The following protocol is a general guide based on established chemical literature.

Materials:

- 2-picoline-1-oxide

- Dimethyl sulfate
- Sodium cyanide
- Chloroform
- Anhydrous magnesium sulfate
- Nitrogen gas

Procedure:

- Preparation of 1-methoxy-2-methylpyridinium methyl sulfate:
 - In a round-bottomed flask, slowly add dimethyl sulfate to dry 2-picoline-1-oxide while stirring.
 - Maintain the reaction temperature between 80°C and 90°C during the addition.
 - After the addition is complete, heat the mixture on a steam bath at 90-100°C for an additional 2 hours.
 - Cool the resulting molten salt in a vacuum desiccator to obtain a white crystalline mass.
- Cyanation Reaction:
 - In a three-necked, round-bottomed flask equipped with a stirrer and a dropping funnel, dissolve sodium cyanide in water.
 - Flush the apparatus with nitrogen for 1 hour.
 - Cool the sodium cyanide solution to 0°C using an ice bath.
 - Prepare a solution of 1-methoxy-2-methylpyridinium methyl sulfate in water and add it dropwise to the cooled sodium cyanide solution over 2 hours.
 - After the addition, remove the cooling bath and stir the reaction mixture at room temperature for 1 hour.

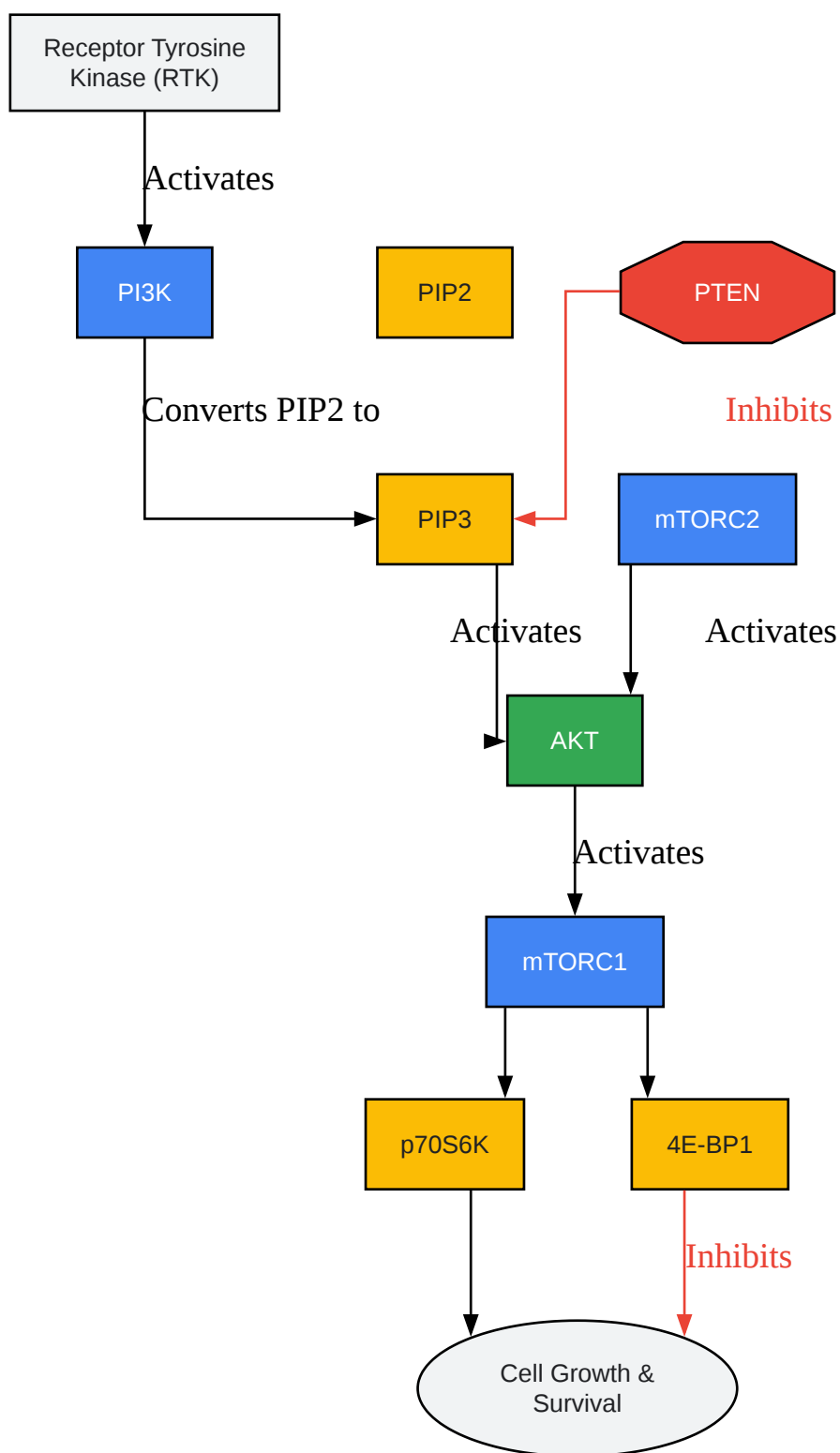
- Work-up and Purification:
 - Allow the flask to stand in a refrigerator overnight (12-16 hours) to facilitate the crystallization of the crude nitrile.
 - Stir the contents at room temperature for 6 hours.
 - Add chloroform to the flask and transfer the contents to a separatory funnel.
 - Separate the layers and extract the aqueous phase twice more with chloroform.
 - Combine the organic extracts and dry them over anhydrous magnesium sulfate.
 - Filter the mixture and remove the chloroform by distillation.
 - The resulting crude product can be further purified by vacuum distillation or recrystallization.

Signaling Pathways and Experimental Workflows

The primary therapeutic relevance of **6-methylpicolinonitrile** lies in its use as a scaffold for the synthesis of inhibitors targeting the PI3K/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.^[4]

PI3K/mTOR Signaling Pathway

The following diagram illustrates a simplified representation of the PI3K/mTOR signaling cascade, a key target for cancer therapy.

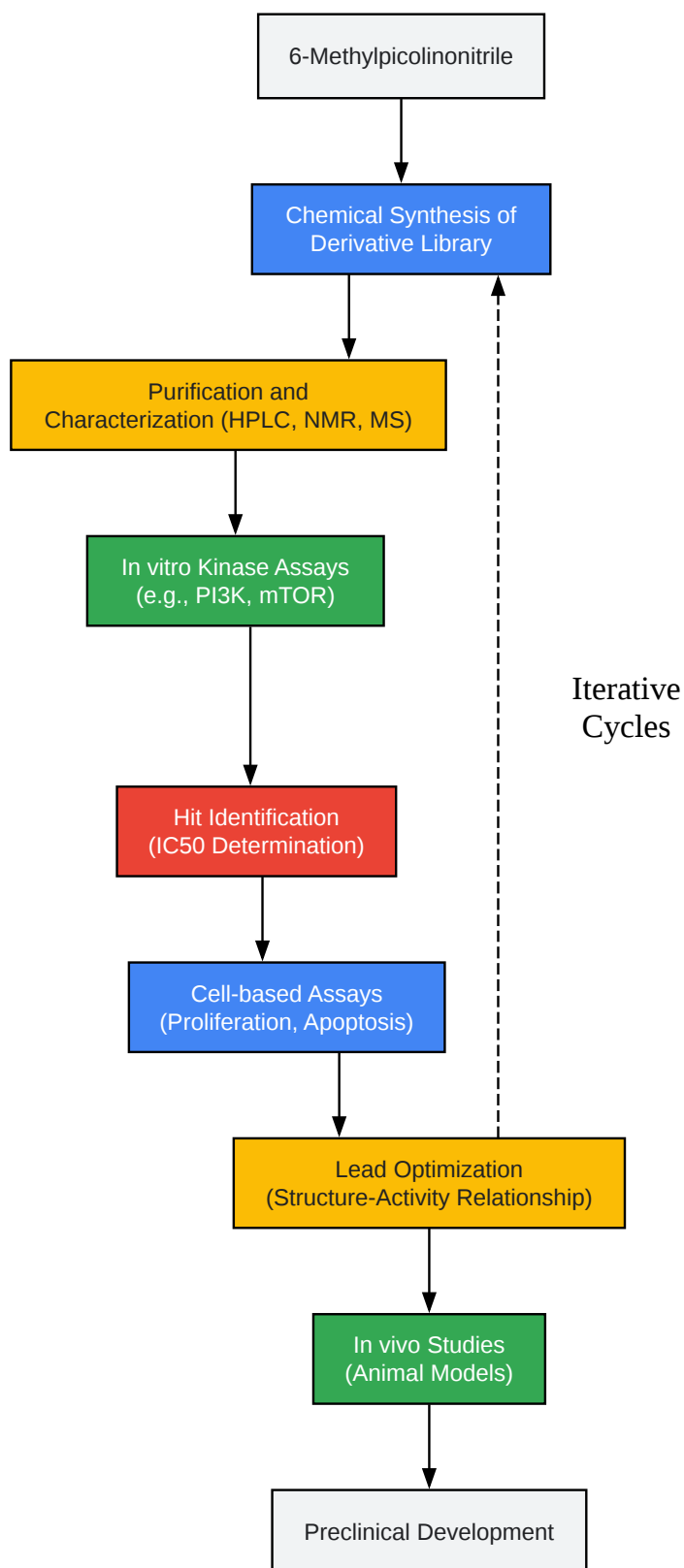


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Caption: Simplified PI3K/mTOR signaling pathway.

Experimental Workflow: From 6-Methylpicolinonitrile to Bioactive Inhibitor

The following diagram outlines a typical experimental workflow for the development of a bioactive inhibitor, starting from **6-methylpicolinonitrile**.



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- To cite this document: BenchChem. [6-Methylpicolinonitrile: A Technical Guide for Drug Discovery Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b028785#cas-number-and-iupac-name-for-6-methylpicolinonitrile]

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